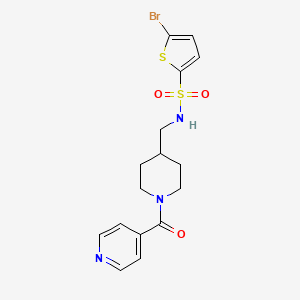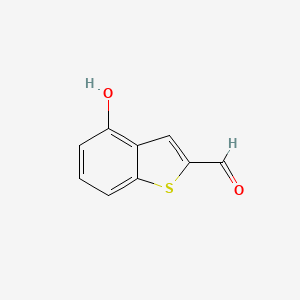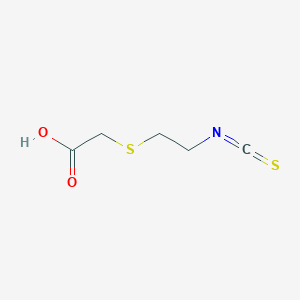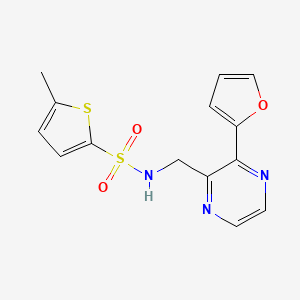
4-chloro-2,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as a sulfonamide derivative and has been synthesized using various methods. The purpose of
Applications De Recherche Scientifique
OLED Devices
The compound has relevance in the field of organic optoelectronics. BODIPY-based materials, structurally similar to the queried compound, are platforms for applications like sensors, organic thin-film transistors, and organic photovoltaics. These materials are being explored for their potential as active materials in organic light-emitting diodes (OLEDs), particularly as ‘metal-free’ infrared emitters (Squeo & Pasini, 2020).
Pharmacological Effects
The compound's structural components relate to the effects of Phenolic acids like Chlorogenic Acid (CGA), which exhibit various biological and pharmacological effects. CGA is known for its therapeutic roles such as antioxidant activity, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective properties. It's also involved in modulating lipid metabolism and glucose, potentially offering treatment avenues for disorders like cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Organic Synthesis and Structural Analysis
The compound's framework is similar to those used in organic synthesis and structural analysis. For example, reactions involving chloral with substituted anilines result in the formation of 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, with spectroscopic and structural properties providing insights into the conformations of the resulting products (Issac & Tierney, 1996).
Coordination Compounds in Chemistry
Compounds similar to the queried structure are used in the study of coordination compounds in chemistry. For example, cuprous bis-phenanthroline compounds possess MLCT (metal-to-ligand charge transfer) excited states and are explored for their unique properties, potentially contributing to developments in fields like photophysics and photochemistry (Scaltrito et al., 2000).
Serotonin Receptor Research
Components of the compound are structurally related to serotonin receptor ligands and are studied for their potential roles in treating disorders such as learning and memory disorders. The exploration of these compounds contributes to a deeper understanding of the functional role of serotonin receptors in cognition and their potential therapeutic applications (Russell & Dias, 2002).
Antioxidant Capacity Assays
Derivatives of the compound are used in antioxidant capacity assays like the ABTS/PP decolorization assay. These assays help in understanding the reaction pathways of antioxidants and the extent of their capacity, providing crucial insights in fields like food science and biochemistry (Ilyasov et al., 2020).
Propriétés
IUPAC Name |
4-chloro-2,5-dimethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3S/c1-15-13-21(16(2)12-19(15)23)31(28,29)26-18-5-3-4-17(14-18)20-6-7-22(25-24-20)27-8-10-30-11-9-27/h3-7,12-14,26H,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQRRFJGPJADSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide](/img/structure/B2411460.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2411462.png)
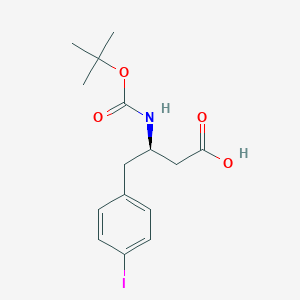
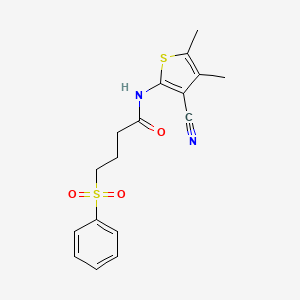
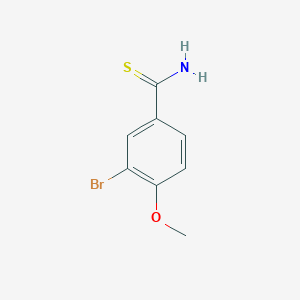
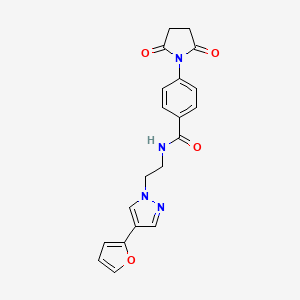
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2411475.png)
![3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2411476.png)

